molecular formula C15H17NO B282098 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene

Cat. No. B282098
M. Wt: 227.3 g/mol
InChI Key: HCIMTOCTCFSUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene, also known as E-OAPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to have anti-inflammatory and antioxidant effects. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene in lab experiments is its high potency and specificity. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene in lab experiments is its complex synthesis method, which makes it difficult and time-consuming to produce.

Future Directions

There are several future directions for research on 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene. One area of interest is the development of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene and to optimize its pharmacokinetic properties. Additionally, studies are needed to explore the potential use of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene in combination with other drugs for enhanced therapeutic efficacy.

Synthesis Methods

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene is synthesized through a multi-step process involving the reaction of 2,5-dimethoxytetrahydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by a series of oxidation and reduction reactions. The final product is obtained through a cyclization reaction using sodium hydride.

Scientific Research Applications

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene can inhibit the growth of cancer cells, induce cancer cell apoptosis, and enhance the efficacy of chemotherapy drugs. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

3-ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene

InChI

InChI=1S/C15H17NO/c1-2-16-10-15-8-7-11(17-15)9-13(15)12-5-3-4-6-14(12)16/h3-8,11,13H,2,9-10H2,1H3

InChI Key

HCIMTOCTCFSUOH-UHFFFAOYSA-N

SMILES

CCN1CC23C=CC(O2)CC3C4=CC=CC=C41

Canonical SMILES

CCN1CC23C=CC(O2)CC3C4=CC=CC=C41

Origin of Product

United States

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